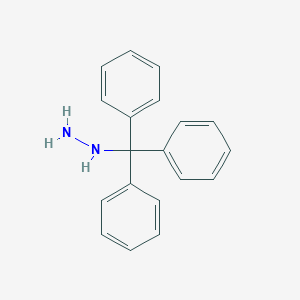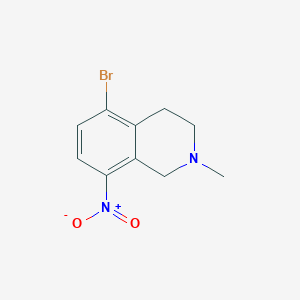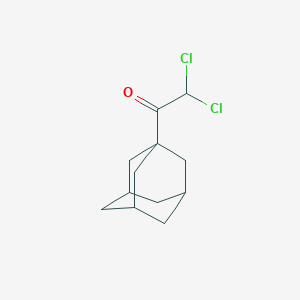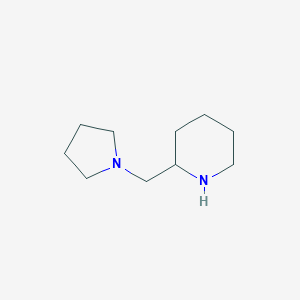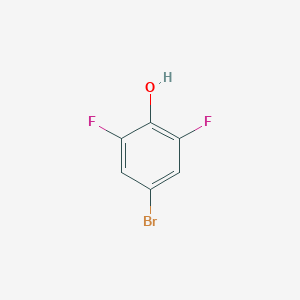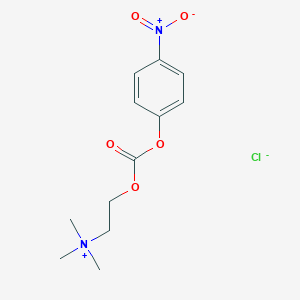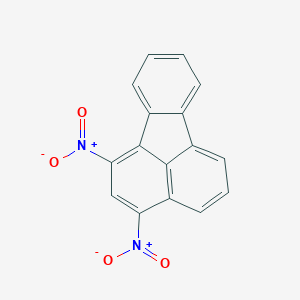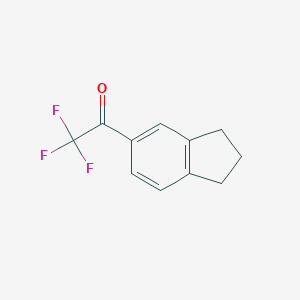
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a ketone derivative that contains a trifluoromethyl group and an indene ring system. It has been shown to possess various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone is not fully understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes by binding to their active sites. It may also interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Efectos Bioquímicos Y Fisiológicos
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to possess antitumor properties, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone in lab experiments include its unique properties and biological activities. It has been shown to possess a wide range of biological activities, making it a versatile compound for scientific research. However, the limitations of using this compound include its potential toxicity and limited solubility in water.
Direcciones Futuras
There are many future directions for the study of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone. One potential direction is the development of new drugs based on the compound's unique properties. Another direction is the study of the compound's mechanism of action, which could lead to a better understanding of its biological activities. Additionally, the compound could be further studied for its potential as an antimicrobial or antitumor agent.
Métodos De Síntesis
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone involves the reaction of indene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone has been extensively studied for its biological activities. It has been shown to possess antifungal, antibacterial, and antitumor properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
107713-63-3 |
|---|---|
Nombre del producto |
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone |
Fórmula molecular |
C11H9F3O |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10(15)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 |
Clave InChI |
KFZAQMICJOBTJO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)C(F)(F)F |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



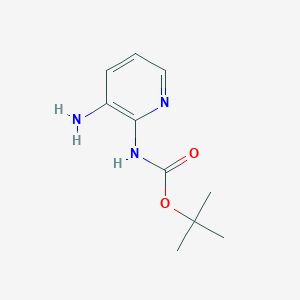
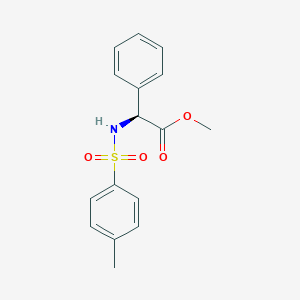
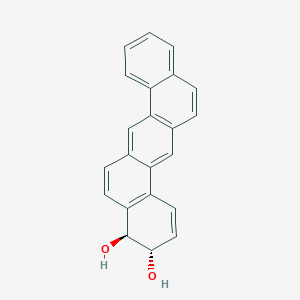
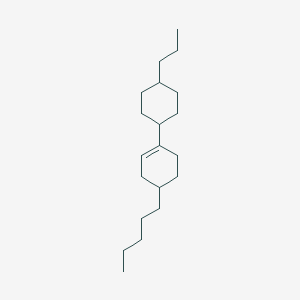
![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)
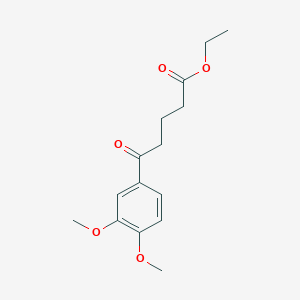
![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)
